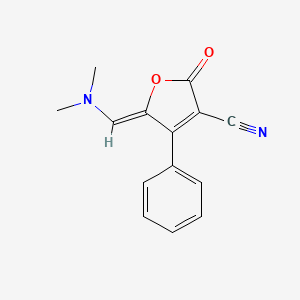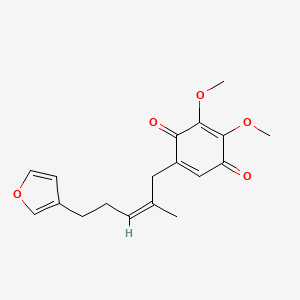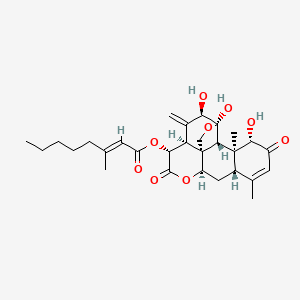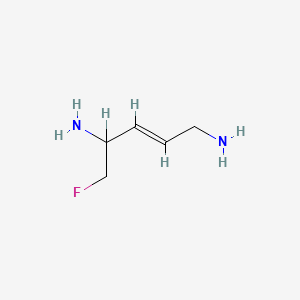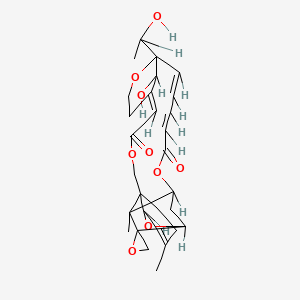
Novel trichothecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Novel trichothecene is a type of mycotoxin produced by certain species of Fusarium fungi. These compounds are known for their potent toxicity and ability to inhibit protein synthesis in eukaryotic cells. Trichothecenes are of significant concern in agriculture due to their presence in contaminated food and feed, posing health risks to humans and animals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of novel trichothecenes typically involves the cultivation of Fusarium species under specific conditions. Liquid agmatine medium, liquid yeast extract peptone dextrose medium, and solid rice kernel medium are commonly used for trichothecene production assays . The biosynthesis of trichothecenes involves a series of enzymatic reactions catalyzed by genes within the trichothecene biosynthetic gene cluster .
Industrial Production Methods
Industrial production of trichothecenes is generally not pursued due to their toxic nature. controlled laboratory conditions are used to produce these compounds for research purposes. The production process involves the fermentation of Fusarium cultures in optimized media, followed by extraction and purification of the trichothecenes .
Analyse Chemischer Reaktionen
Types of Reactions
Novel trichothecenes undergo various chemical reactions, including:
Oxidation: Trichothecenes can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert trichothecenes to less toxic forms.
Substitution: Substitution reactions can modify the functional groups on the trichothecene molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include hydroxylated trichothecenes, reduced trichothecenes, and substituted derivatives. These products often exhibit different levels of toxicity and biological activity compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Novel trichothecenes have a wide range of scientific research applications:
Chemistry: Used as model compounds to study the biosynthesis and chemical properties of mycotoxins.
Biology: Employed in research on fungal pathogenicity and plant-fungal interactions.
Industry: Utilized in the development of detection methods for mycotoxin contamination in food and feed.
Wirkmechanismus
The mechanism of action of novel trichothecenes involves the inhibition of protein synthesis by binding to the ribosomal peptidyl transferase center. This binding prevents the elongation of the nascent peptide chain, leading to cell death. Trichothecenes also induce oxidative stress and activate apoptotic pathways, contributing to their cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxynivalenol: Another trichothecene mycotoxin with similar inhibitory effects on protein synthesis.
T-2 Toxin: A highly toxic trichothecene known for its immunosuppressive properties.
Uniqueness
Novel trichothecenes are unique due to their specific production profiles and the presence of unique hydroxylation patterns. These structural differences contribute to variations in their toxicity and biological effects compared to other trichothecenes .
Eigenschaften
CAS-Nummer |
93860-23-2 |
|---|---|
Molekularformel |
C29H36O9 |
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
(19Z,21Z)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione |
InChI |
InChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4-6,9,12-13,18,20-22,25,30,33H,7-8,10-11,14-16H2,1-3H3/b6-4-,9-5-,19-13? |
InChI-Schlüssel |
MUACSCLQRGEGOE-OJFYPKDWSA-N |
Isomerische SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(/C=C\C=C/C(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O |
SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O |
Kanonische SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O |
| 93860-23-2 | |
Synonyme |
isosatratoxin H PD 113326 PD-113326 S-isosatratoxin H satratoxin F satratoxin H |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7,14,16,20-Pentahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate](/img/structure/B1242647.png)
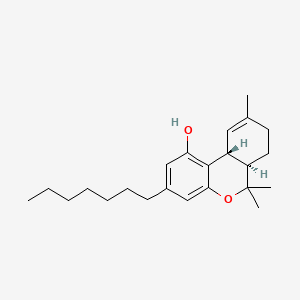


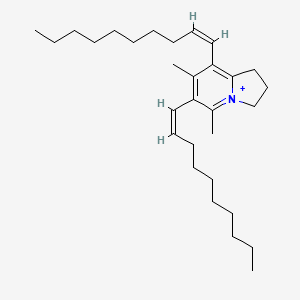
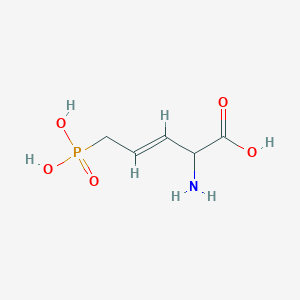
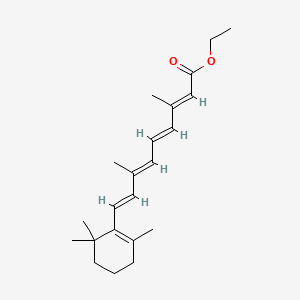
![(3E,5E,9S,10S,12S,13S,14E,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B1242658.png)
![7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)
